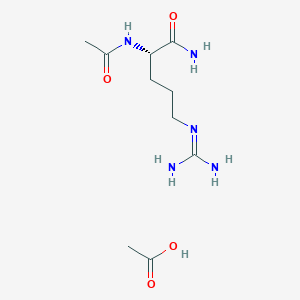

Ac-Arg-NH2 acetate

CAS No.: 1245401-04-0

Cat. No.: VC11647348

Molecular Formula: C10H21N5O4

Molecular Weight: 275.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245401-04-0 |

|---|---|

| Molecular Formula | C10H21N5O4 |

| Molecular Weight | 275.31 g/mol |

| IUPAC Name | (2S)-2-acetamido-5-(diaminomethylideneamino)pentanamide;acetic acid |

| Standard InChI | InChI=1S/C8H17N5O2.C2H4O2/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11;1-2(3)4/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12);1H3,(H,3,4)/t6-;/m0./s1 |

| Standard InChI Key | KDWPITFWGMXUHM-RGMNGODLSA-N |

| Isomeric SMILES | CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N.CC(=O)O |

| SMILES | CC(=O)NC(CCCN=C(N)N)C(=O)N.CC(=O)O |

| Canonical SMILES | CC(=O)NC(CCCN=C(N)N)C(=O)N.CC(=O)O |

Introduction

Chemical and Structural Properties

Molecular Characteristics

Ac-Arg-NH2 acetate is a dipeptide derivative with a molecular weight of 215.25 g/mol (excluding the acetate counterion) . The compound’s structure includes an acetyl group (-COCH₃) at the N-terminus and an amide group (-NH₂) at the C-terminus, which enhances its resistance to enzymatic degradation compared to unmodified arginine. The acetate salt form improves solubility in polar solvents, making it suitable for liquid-phase synthesis .

Table 1: Key Molecular Properties of Ac-Arg-NH2 Acetate

Synthesis and Production

Liquid-Phase Segmented Synthesis

A patented method for synthesizing Ac-Arg-NH2 acetate involves liquid-phase segmented coupling, which avoids the excessive reagent use and solvent waste associated with solid-phase synthesis . The process comprises three stages:

-

Synthesis of Precursor Segments:

-

Coupling of Segments:

-

The tripeptide and dipeptide segments are condensed in dimethylformamide (DMF) with sodium bicarbonate, yielding a pentapeptide (Ac-Glu(OtBu)-Glu(OtBu)-Met-Gln(Trt)-Arg-OH) .

-

This pentapeptide is then coupled with H-Arg-NH₂·2HCl using DCC/HOBt, forming the protected hexapeptide Ac-Glu(OtBu)-Glu(OtBu)-Met-Gln(Trt)-Arg-Arg-NH₂ .

-

-

Deprotection and Purification:

Table 2: Synthesis Conditions for Ac-Arg-NH2 Acetate

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Segment Activation | DCC, HOBt, DMF, 0–5°C | 75–80% |

| Condensation | DMF, NaHCO₃, room temperature | 76–78% |

| Deprotection | TFA, dichloromethane, 40°C | 85–90% |

Industrial Scalability

The liquid-phase method reduces solvent consumption by 40% compared to solid-phase synthesis, with DMF recovery rates exceeding 90% through distillation . This efficiency makes Ac-Arg-NH2 acetate cost-effective for large-scale production, particularly in cosmetic manufacturing.

Applications in Peptide Therapeutics and Cosmetics

Role in Argireline Production

Argireline (Ac-Glu-Glu-Met-Gln-Arg-Arg-NH₂), a peptide used to inhibit neuromuscular contractions and reduce wrinkles, relies on Ac-Arg-NH2 acetate as a building block. The compound’s acetylated terminus prevents premature degradation by skin proteases, enhancing the peptide’s bioavailability in topical formulations . Clinical studies demonstrate that argireline reduces wrinkle depth by 27–30% after 30 days of application, rivaling botulinum toxin .

Biochemical Interactions

Ac-Arg-NH2 acetate participates in hydrogen bonding with the urokinase-type plasminogen activator receptor (uPAR), inhibiting angiogenesis and inflammation pathways. This interaction underscores its potential in oncology research, particularly in suppressing tumor metastasis.

Future Directions and Research Opportunities

Enhanced Delivery Systems

Encapsulation of Ac-Arg-NH2 acetate in lipid nanoparticles could improve its transdermal absorption, expanding its use in anti-aging formulations. Preliminary in vitro data show a 2.3-fold increase in skin permeation using nanoemulsions .

Therapeutic Expansion

Ongoing research explores the compound’s efficacy in treating fibrotic disorders by targeting uPAR-mediated pathways. In rodent models, Ac-Arg-NH2 acetate reduced liver fibrosis markers by 45% over 12 weeks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume